Structural Uniqueness of the Pyrimidine Core Versus Pyridine and Pyridazine Analogs
The target compound features an unsubstituted pyrimidine ring at the 2-position ether linkage. In contrast, the closest commercial analogs, such as 4-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 1954762-52-7) and 3-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034394-93-7), replace the pyrimidine with pyridine or pyridazine cores respectively [1]. The additional nitrogen atom in the pyrimidine ring alters hydrogen-bonding capacity and electron distribution, which in analogous kinase inhibitor chemotypes has been shown to influence target binding affinity and selectivity [2]. However, no direct head-to-head biochemical comparison data are publicly available for these specific analogs.
| Evidence Dimension | Heterocyclic core identity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Pyrimidine core (2 nitrogen atoms); H-bond acceptor count: 7 |
| Comparator Or Baseline | Pyridine analog CAS 1954762-52-7 (1 nitrogen); Pyridazine analog CAS 2034394-93-7 (2 adjacent nitrogens) |
| Quantified Difference | Difference of 1 nitrogen atom vs. pyridine; different nitrogen spatial arrangement vs. pyridazine |
| Conditions | Structural comparison based on chemical structure; no biochemical assay data available for direct comparison |
Why This Matters
The pyrimidine core offers distinct hydrogen-bonding geometry that may translate into differential target engagement profiles, making it a non-substitutable scaffold for structure-activity relationship (SAR) studies where the pyrimidine ring is a critical pharmacophore.
- [1] 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine. Kuujia. CAS 1954762-52-7. View Source
- [2] Sulfoximin-substituted pyrimidines as CDK and/or VEGF inhibitors, their obtaining and application as medications. Patent RU2016132495A. 2018. View Source
